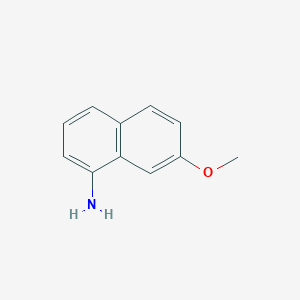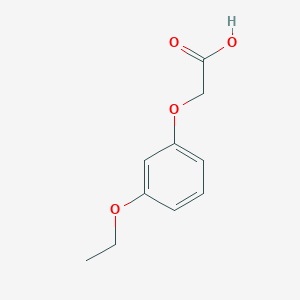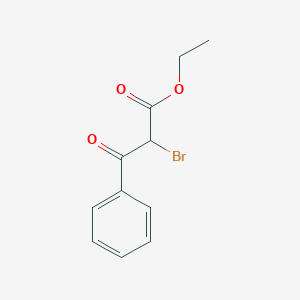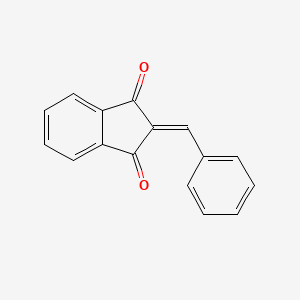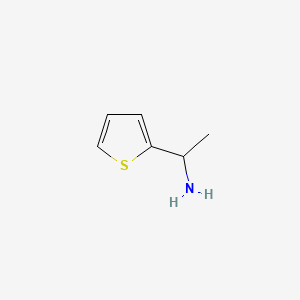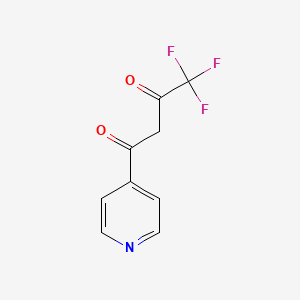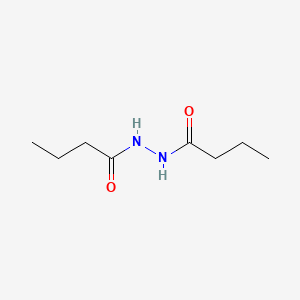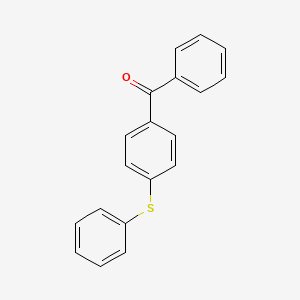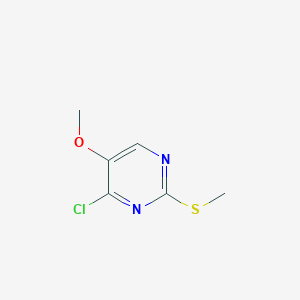
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
描述
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine is an organic compound with the molecular formula C6H7ClN2OS and a molecular weight of 190.65 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
The synthesis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine typically involves the reaction of 4-chloro-5-methoxy-2-methylthiopyrimidine with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions often involve the use of nucleophiles such as thiols or amines to replace the chlorine atom in the pyrimidine ring.
Oxidation and reduction reactions: These reactions can be used to modify the functional groups attached to the pyrimidine ring, such as converting a methylthio group to a sulfoxide or sulfone.
化学反应分析
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyrimidine ring.
Common reagents used in these reactions include nucleophiles like thiols and amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine has several scientific research applications, including:
Pharmaceutical research: This compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting nucleic acid metabolism.
Agrochemical research: It is used in the development of herbicides and fungicides due to its ability to interfere with nucleic acid synthesis in plants and fungi.
Materials science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.
作用机制
The mechanism of action of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can inhibit the synthesis of nucleic acids by interfering with the enzymes responsible for their production. This inhibition can lead to the disruption of cellular processes in both plants and microorganisms, making it useful in pharmaceutical and agrochemical applications.
相似化合物的比较
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.
5-Methoxy-2-(methylsulfanyl)pyrimidine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific research applications.
属性
IUPAC Name |
4-chloro-5-methoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWERHXRSRVRUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287920 | |
| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87026-45-7 | |
| Record name | 87026-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
